Ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate
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Overview
Description
Ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate is a chemical compound belonging to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate typically involves the reaction of 2-methoxyaniline with ethyl pyrazine-2-carboxylate in the presence of a coupling agent. The reaction is usually carried out under mild conditions, with the use of solvents such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyrazine N-oxides, amine derivatives, and various substituted pyrazine derivatives .
Scientific Research Applications
Ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:
- Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate
- 5-[(3-methoxyphenyl)sulfanyl]pyrazine-2-carboxamide
These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of the methoxyphenyl and carbamoyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(20)13-12(16-8-9-17-13)14(19)18-10-6-4-5-7-11(10)21-2/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMOYQWFNCUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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